4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide
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Overview
Description
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Aminomethylation: Introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine derivative react under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the aminomethylated pyridine with isopropylamine and a suitable carboxylating agent like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and pH to maximize efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the carboxamide group can participate in various non-covalent interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine-2-carboxamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
N-(Propan-2-yl)pyridine-2-carboxamide: Lacks the aminomethyl group, potentially altering its reactivity and applications.
Uniqueness
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide is unique due to the presence of both the aminomethyl and isopropyl groups, which confer specific chemical and biological properties, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-(aminomethyl)-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)9-5-8(6-11)3-4-12-9/h3-5,7H,6,11H2,1-2H3,(H,13,14) |
InChI Key |
WVIAPHJJZQQNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CC(=C1)CN |
Origin of Product |
United States |
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